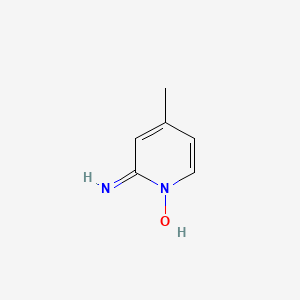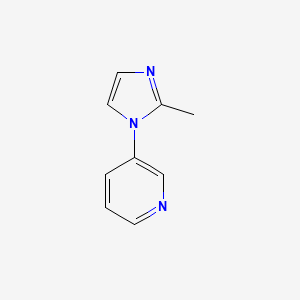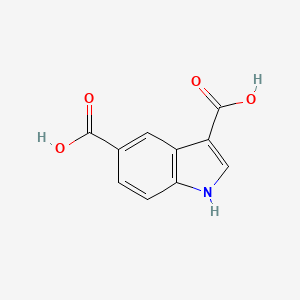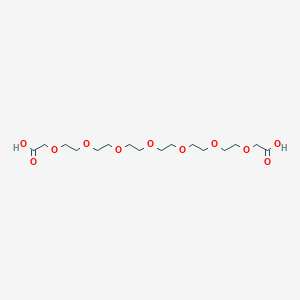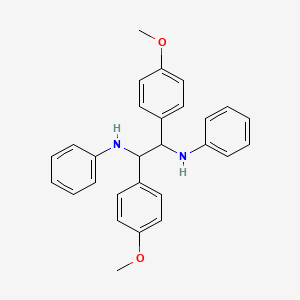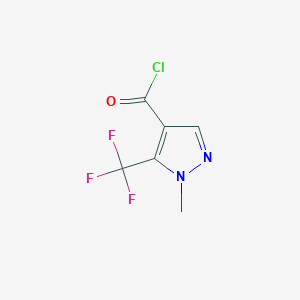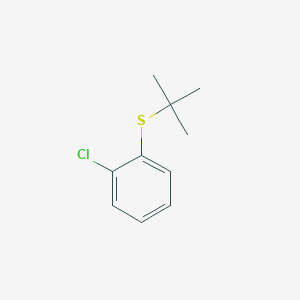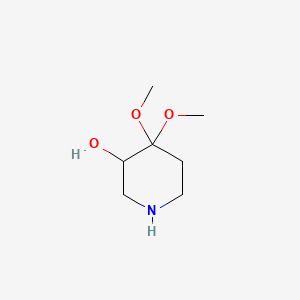![molecular formula C11H13N3O2 B3057758 N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide CAS No. 848052-88-0](/img/structure/B3057758.png)
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide is a versatile small molecule scaffold with a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a hydroxycarbamimidoyl group attached to a phenyl ring. It has a melting point of approximately 200°C .
準備方法
The synthesis of N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of 4-(N’-Hydroxycarbamimidoyl)benzoic acid with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
科学的研究の応用
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition and receptor modulation.
類似化合物との比較
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide can be compared with similar compounds such as:
4-(N’-Hydroxycarbamimidoyl)benzoic acid: This compound lacks the cyclopropane ring, making it less rigid and potentially less specific in its interactions.
4-(N’-Hydroxycarbamimidoyl)benzeneboronic acid: This compound includes a boronic acid group, which can form additional interactions with target proteins but may have different reactivity and stability.
The uniqueness of N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide lies in its combination of the cyclopropane ring and hydroxycarbamimidoyl group, providing a balance of rigidity and reactivity that is valuable in various research applications .
特性
CAS番号 |
848052-88-0 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-10(14-16)7-3-5-9(6-4-7)13-11(15)8-1-2-8/h3-6,8,16H,1-2H2,(H2,12,14)(H,13,15) |
InChIキー |
JHOODYBRXMCBMO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N |
異性体SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
正規SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


